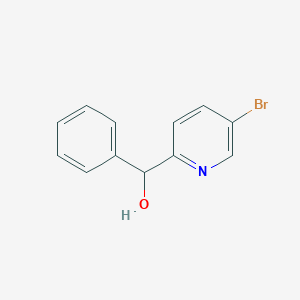

(5-Bromopyridin-2-yl)(phenyl)methanol

Übersicht

Beschreibung

(5-Bromopyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C12H10BrNO It is a derivative of pyridine and phenylmethanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a phenyl group attached to the methanol moiety

Wissenschaftliche Forschungsanwendungen

(5-Bromopyridin-2-yl)(phenyl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(phenyl)methanol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions generally include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Room temperature to reflux

Reagents: 5-bromopyridine-2-carbaldehyde, phenylmagnesium bromide, water for hydrolysis

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to handle large volumes of reagents and products.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromopyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde

Reduction: Reduction of the bromine atom to a hydrogen atom

Substitution: Nucleophilic substitution reactions at the bromine atom

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions

Major Products Formed

Oxidation: Formation of 5-bromopyridine-2-carboxaldehyde or 5-bromopyridine-2-carboxylic acid

Reduction: Formation of (5-Hydroxypyridin-2-yl)(phenyl)methanol

Substitution: Formation of 5-substituted pyridine derivatives

Wirkmechanismus

The mechanism of action of (5-Bromopyridin-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and phenyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(5-Bromopyridin-2-yl)methanol: Lacks the phenyl group, making it less hydrophobic and potentially less active in certain biological assays

(5-Chloropyridin-2-yl)(phenyl)methanol: Similar structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological properties

(5-Bromopyridin-2-yl)(4-methylphenyl)methanol: Contains a methyl group on the phenyl ring, potentially affecting its steric and electronic properties

Uniqueness

(5-Bromopyridin-2-yl)(phenyl)methanol is unique due to the presence of both a bromine atom and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields of research and industry.

Biologische Aktivität

(5-Bromopyridin-2-yl)(phenyl)methanol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Formula : C12H10BrNO

- Molecular Weight : Approximately 264.12 g/mol

- Structure : The compound features a bromine atom at the 5-position of the pyridine ring, linked to a phenyl group through a methanol moiety. This configuration allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity, while the phenyl group may influence its binding affinity and specificity.

Potential Targets

- Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptors : It has been investigated for its potential as a ligand for G protein-coupled receptors (GPCRs), particularly GPR55, which is implicated in pain modulation and inflammation .

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by modulating signaling pathways associated with inflammatory responses.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.

- Neurological Effects : Given its interaction with GPCRs, it may have implications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: GPR55 Agonist Evaluation

A study evaluated the agonist activity of various derivatives, including this compound, on GPR55. Results indicated that the compound exhibited significant binding affinity, with an EC50 value comparable to known agonists .

Study 2: Anticancer Activity

In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

The unique structure of this compound sets it apart from similar compounds. Below is a comparison table illustrating key differences:

| Compound Name | Key Features | Similarity Index |

|---|---|---|

| (5-Bromopyridin-2-yl)methanol | Lacks phenyl group | 0.84 |

| (5-Chloropyridin-2-yl)(phenyl)methanol | Chlorine substitution at 5-position | 0.83 |

| (5-Bromopyridin-2-yl)(4-methylphenyl)methanol | Methyl group on phenyl ring | 0.83 |

The presence of both bromine and phenyl groups in this compound enhances its hydrophobicity and potential for diverse biological interactions compared to these similar compounds.

Eigenschaften

IUPAC Name |

(5-bromopyridin-2-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSXJOWWDMIIAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442189 | |

| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181647-50-7 | |

| Record name | (5-bromopyridin-2-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.